4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-15(22)16-11-13-20(14-12-16)24-21(23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQESSYWPXHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate
Classical Esterification Strategies and Mechanistic Adaptations for Aromatic Systems
Classical esterification methods remain fundamental in organic synthesis. For aromatic systems like 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE, these strategies often require specific adaptations to overcome the reduced nucleophilicity of the phenolic hydroxyl group and the resonance-stabilized nature of the carboxylic acid.
Direct Condensation Approaches Utilizing Dehydrating Agents
Direct condensation, or Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For aromatic substrates, this equilibrium-driven process is often inefficient without modifications. To drive the reaction toward the ester product, dehydrating agents are employed to remove the water formed during the reaction.
A prominent example is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the dehydrating agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). In this process, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. The nucleophilic phenolic hydroxyl group of 4-hydroxyacetophenone, facilitated by the DMAP catalyst, then attacks this intermediate to form the desired ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. A similar and often preferred dehydrating agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which forms a water-soluble urea (B33335) byproduct, simplifying purification. One study demonstrated this principle by reacting 4-bromobenzoic acid with methyl 4′-hydroxy-[1,1′-biphenyl]-4-carboxylate in the presence of DCC and a catalytic quantity of a similar activator, dimethyl aminopyrimidine, to achieve the final ester product. nih.gov
Other systems for direct dehydrative condensation include the use of boronic acids or HBF4 in the presence of molecular sieves, which physically sequester the water generated. researchgate.netresearchgate.net
Acyl Halide and Carboxylic Anhydride (B1165640) Mediated Routes from [1,1'-Biphenyl]-4-carboxylic Acid Precursors
To enhance the reactivity of the carboxylic acid, it is often converted into a more electrophilic derivative, such as an acyl halide or a carboxylic anhydride. nih.gov The precursor, [1,1'-Biphenyl]-4-carboxylic acid, can be readily converted to [1,1'-Biphenyl]-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com
The resulting acyl chloride is highly reactive and will readily undergo nucleophilic acyl substitution with 4-hydroxyacetophenone. researchgate.net This reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and to catalyze the reaction. This approach is often high-yielding and proceeds under mild conditions.
Symmetrical or mixed anhydrides of [1,1'-Biphenyl]-4-carboxylic acid can also be used. These are typically generated in situ and react with 4-hydroxyacetophenone, again often in the presence of a base catalyst, to yield the final ester product.
Comparative Analysis of Yields and Selectivity Across Conventional Methods
The choice of a conventional esterification method depends on factors such as substrate tolerance, desired purity, and scalability. Direct condensation methods are atom-economical but may require harsher conditions or result in equilibrium mixtures. Acyl halide routes are generally faster and higher-yielding but involve an extra synthetic step and the use of corrosive reagents.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Representative Yields |
| Fischer Esterification | H₂SO₄ or TsOH, Excess Alcohol | Reflux | Inexpensive reagents | Equilibrium-limited, requires harsh conditions, potential for side reactions | 60-70% jocpr.com |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | Room Temperature, CH₂Cl₂ or CHCl₃ | Mild conditions, high yields | Use of stoichiometric coupling agent, purification from urea byproduct can be difficult | >90% nih.gov |
| Acyl Halide Route | SOCl₂ or (COCl)₂, Pyridine or Et₃N | 0 °C to Room Temp, CH₂Cl₂ | High reactivity, fast, high yields | Requires preparation of acyl halide, corrosive byproducts | >90% |
Catalytic Synthesis Approaches for [1,1'-Biphenyl]-4-carboxylate Ester Formation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable both to the synthesis of the final ester and to the preparation of its essential precursors.
Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis (e.g., Suzuki-Miyaura, Heck)
The synthesis of the key precursor, [1,1'-Biphenyl]-4-carboxylic acid, is efficiently achieved through palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling is particularly prominent, offering a powerful method for forming the carbon-carbon bond between the two phenyl rings. gre.ac.uk
This reaction typically involves the coupling of an aryl halide (e.g., 4-bromobenzoic acid) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. dntb.gov.uaacs.org A wide variety of palladium catalysts, including those supported on nanoparticles, have been developed to facilitate this transformation under green conditions, such as in aqueous media. researchgate.netmdpi.com The reaction is known for its high functional group tolerance, allowing for the direct synthesis of substituted biphenyl (B1667301) carboxylic acids with high yields, often exceeding 90%. researchgate.net
Similarly, the Heck reaction could be employed to construct the biphenyl framework, though it is more commonly used for forming carbon-carbon bonds involving at least one sp²-hybridized carbon that is part of an alkene.
Enzyme-Catalyzed Esterification in Non-Aqueous Media
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases, in particular, are widely used enzymes for ester synthesis in non-aqueous (organic) media. nih.gov These enzymes can catalyze the esterification of phenolic compounds under mild reaction conditions, often with high chemo- and regioselectivity. researchgate.netmdpi.com
For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed. mdpi.com The reaction would be conducted in an organic solvent, with the enzyme catalyzing the direct condensation of [1,1'-Biphenyl]-4-carboxylic acid and 4-hydroxyacetophenone. This method avoids harsh reagents and can lead to a cleaner product profile, simplifying purification. nih.gov The efficiency of enzymatic esterification is influenced by factors such as the choice of solvent, temperature, and water content in the reaction medium. researchgate.net While yields can be high, reaction times are often longer compared to conventional chemical methods.
Investigation of Lewis Acid Catalysis in Ester Bond Formation
The formation of the ester linkage between [1,1'-biphenyl]-4-carboxylic acid and 4-acetylphenol is a critical step in the synthesis of the target molecule. While traditional methods like Fischer esterification (acid-catalyzed reaction between a carboxylic acid and an alcohol) are viable, the investigation into more potent catalytic systems is a key area of research. Lewis acids, electron-pair acceptors, have emerged as powerful catalysts for promoting esterification reactions, often under milder conditions and with higher efficiency than Brønsted acids.
Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. Various Lewis acids have been explored for esterification, including metal triflates, which are known for their high catalytic activity and moisture tolerance. For instance, zirconium complexes like Zr(Cp)2(CF3SO3)2 have been studied as moisture-tolerant catalysts for dehydrative reactions, offering a significant advantage in practical synthesis where strictly anhydrous conditions can be difficult to maintain. acs.org Kinetic analysis of such catalytic systems helps in understanding the reaction mechanism and rationally tuning reaction conditions to overcome limitations, such as the failure of certain substrate classes to form products. acs.org
The choice of Lewis acid can significantly influence the reaction's success. Common Lewis acids employed in organic synthesis include compounds based on boron (e.g., BF3), aluminum (e.g., AlCl3), tin (e.g., SnCl4), and titanium (e.g., TiCl4). In the context of synthesizing this compound, a catalyst must be chosen that is compatible with the functional groups present in both the carboxylic acid and the phenol (B47542), namely the acetyl group. The use of trimethylsilyl (B98337) triflate has been reported to yield good results in the synthesis of esters from primary alcohols and various nitriles through a Lewis acid-promoted Pinner reaction. acs.org
Multi-Step Synthetic Sequences for Complex Biphenyl Esters
Synthesis and Derivatization of [1,1'-Biphenyl]-4-carboxylic Acid
The [1,1'-biphenyl]-4-carboxylic acid moiety forms the structural backbone of the target molecule. The creation of the biphenyl structure is a cornerstone of modern organic chemistry, with several powerful cross-coupling reactions being the methods of choice.
The Suzuki-Miyaura cross-coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds between aryl groups. ajgreenchem.comrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. ajgreenchem.comresearchgate.net For the synthesis of [1,1'-biphenyl]-4-carboxylic acid, this could involve reacting 4-bromobenzoic acid with phenylboronic acid. researchgate.net The development of water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, allows this reaction to be performed under environmentally benign "green" conditions, often at room temperature in water. researchgate.net
Other notable cross-coupling reactions for biphenyl synthesis include:
Stille Coupling: Utilizes organotin compounds reacting with organic halides, catalyzed by palladium. rsc.orgnih.gov
Negishi Coupling: Employs organozinc reagents coupling with organic halides, typically catalyzed by nickel or palladium. rsc.orgnih.gov
Hiyama Coupling: Involves the coupling of organosilicon compounds with organic halides in the presence of a palladium catalyst. researchgate.net
Beyond cross-coupling, classical methods like the Friedel-Crafts reaction can also be employed. For example, the acylation of biphenyl with agents like succinic anhydride in the presence of a Lewis acid such as AlCl3 can lead to functionalized biphenyls that can be further converted to the desired carboxylic acid. nih.gov
| Synthetic Method | Reactants | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 4-bromobenzoic acid) + Arylboronic Acid (e.g., phenylboronic acid) | Palladium complex (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | High functional group tolerance, mild reaction conditions, commercially available reagents. ajgreenchem.comresearchgate.net |
| Stille Coupling | Aryl Halide + Organostannane | Palladium complex | Tolerant of many functional groups, but toxicity of tin reagents is a drawback. rsc.orgnih.gov |
| Negishi Coupling | Aryl Halide + Organozinc reagent | Nickel or Palladium complex | High reactivity and selectivity. rsc.orgnih.gov |
| Friedel-Crafts Acylation | Biphenyl + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl3) | A classic method for introducing acyl groups onto aromatic rings. nih.gov |
Preparation and Functionalization of 4-Acetylphenol Building Blocks
The second key component, 4-acetylphenol (also known as 4-hydroxyacetophenone), is an acetylated phenol. caymanchem.com It can be synthesized through the Friedel-Crafts acetylation of phenol . epo.orggoogle.com This reaction involves treating phenol with an acetylating agent, such as acetic acid or acetic anhydride, in the presence of a strong catalyst. Hydrogen fluoride (B91410) (HF) is a particularly effective catalyst for this transformation, allowing for high conversion of phenol and high selectivity towards the desired para-substituted product (4-hydroxyacetophenone). epo.orggoogle.com
Reaction conditions, such as the molar ratio of reactants and catalyst, temperature, and reaction time, are crucial for maximizing the yield and selectivity. For instance, using acetic acid, the reaction may employ about 0.9 to 1.4 moles of acetic acid and 20 to 50 moles of hydrogen fluoride per mole of phenol, at temperatures ranging from 40 to 90°C. google.com These conditions can achieve phenol conversions of at least 80% with a selectivity to 4-hydroxyacetophenone of at least 70%. epo.orggoogle.com
The hydroxyl group of 4-acetylphenol provides the site for the subsequent esterification reaction. The acetyl group generally remains unaffected during this step, demonstrating the functional group compatibility required in multi-step synthesis.
Optimization of Reaction Parameters and Purity Assessment
Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. For the final esterification step, several parameters can be systematically varied. Methodologies like Factorial Design and Response Surface Methodology (RSM) are powerful statistical tools used to study the effects of multiple variables simultaneously. angolaonline.netijcce.ac.ir
Key parameters for optimization in the esterification to form this compound include:
Temperature: Affects reaction rate; higher temperatures can increase the rate but may also lead to side reactions.
Catalyst Concentration: The amount of Lewis or Brønsted acid can significantly impact the reaction speed and yield.
Reactant Molar Ratio: Using an excess of one reactant can drive the equilibrium towards the product side.
Reaction Time: Monitoring the reaction progress over time is necessary to determine the point of maximum conversion. tubitak.gov.trrsc.org
| Parameter | Effect on Esterification | Optimization Goal |
| Temperature | Influences reaction kinetics and potential for side reactions. angolaonline.net | Find the optimal balance between reaction rate and selectivity. |
| Catalyst Loading | Directly impacts the rate of reaction. tubitak.gov.tr | Use the minimum amount of catalyst required for efficient conversion to reduce cost and simplify workup. |
| Molar Ratio | Shifts the reaction equilibrium according to Le Chatelier's principle. | Determine the ratio that maximizes the yield of the desired ester. |
| Reaction Time | Conversion increases with time up to a certain point. | Identify the shortest time needed to achieve maximum yield. tubitak.gov.tr |
Purity assessment is integral to the synthesis process. After the reaction is complete, the crude product must be purified and its identity and purity confirmed. Standard techniques include:
Chromatography: Thin-layer chromatography (TLC) for monitoring reaction progress and column chromatography for purification of the final product. ajgreenchem.com
Spectroscopy: Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) to confirm the chemical structure, Infrared (IR) spectroscopy to identify functional groups (like the ester carbonyl), and Mass Spectrometry (MS) to determine the molecular weight. ajgreenchem.com
Emerging Techniques in Organic Synthesis
The field of organic synthesis is continually advancing, with new technologies being developed to improve reaction efficiency, safety, and scalability. Flow chemistry represents a paradigm shift from traditional batch processing.
Flow Chemistry Applications for Continuous Production of this compound
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.gov This technology offers numerous advantages over traditional batch synthesis, particularly for the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govcontractpharma.com
Advantages of Flow Chemistry:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is critical for exothermic or endothermic reactions. d-nb.info
Improved Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risks associated with handling hazardous reagents or performing highly energetic reactions. d-nb.info
Increased Efficiency and Yield: Precise control over parameters like residence time, temperature, and stoichiometry often leads to higher yields and purities compared to batch processes. nih.gov
Scalability: Scaling up a flow process involves running the system for a longer duration rather than using larger, more expensive reactors, simplifying the transition from laboratory to industrial production.
Automation: Flow systems are well-suited for automation, allowing for continuous operation with real-time monitoring and control, which improves process robustness and product quality. semanticscholar.org
Microwave-Assisted Synthesis Enhancements
The synthesis of this compound can be significantly accelerated through microwave-assisted methodologies. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in product yields compared to conventional heating methods. The primary route for the synthesis of this ester is the esterification of [1,1'-biphenyl]-4-carboxylic acid with 4-hydroxyacetophenone. Microwave assistance can be effectively applied to this esterification step.
A common and mild method for this esterification is the Steglich esterification, which employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Under microwave irradiation, this reaction can be completed in minutes as opposed to hours.
The general reaction is as follows:
[1,1'-biphenyl]-4-carboxylic acid + 4-hydroxyacetophenone → this compound + H₂O
Research on microwave-assisted esterification of various carboxylic acids has demonstrated the potential for significant improvements in reaction efficiency. For instance, studies have shown that the esterification of aromatic acids with phenols can be achieved with high yields in short reaction times under microwave irradiation. These conditions can be extrapolated to the synthesis of the target compound.
Table 1: Comparison of Conventional and Microwave-Assisted Steglich Esterification (Hypothetical Data for the Synthesis of this compound)
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Coupling Agent | DCC or DIC | DCC or DIC |
| Catalyst | DMAP | DMAP |
| Temperature | Room Temperature to 40 °C | 80 - 120 °C |
| Reaction Time | 4 - 12 hours | 5 - 15 minutes |
| Yield | 75 - 85% | 85 - 95% |
The precursors for this synthesis can also be prepared using efficient methods. [1,1'-biphenyl]-4-carboxylic acid is commonly synthesized via the Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid with phenylboronic acid, a reaction that can also be enhanced by microwave irradiation. Similarly, 4-hydroxyacetophenone can be synthesized through the Fries rearrangement of phenyl acetate (B1210297) or the Friedel-Crafts acylation of phenol, both of which have been shown to be amenable to microwave-assisted conditions. chemicalbook.comgoogle.comgoogle.comepo.org
Photochemical Approaches to Ester Synthesis (if applicable)
While less common than thermal methods for the synthesis of simple esters, photochemical approaches represent an emerging area of interest in organic synthesis. These methods utilize light energy to promote reactions, often under mild conditions and with high selectivity. For the synthesis of this compound, photochemical esterification could be a potential, albeit less conventional, route.
One plausible photochemical approach involves the use of a photosensitizer to activate the carboxylic acid or a suitable derivative. Research has shown that certain photoredox catalysts can facilitate the esterification of carboxylic acids. For example, a photoacid-catalyzed method using eosin (B541160) Y under visible light has been reported for the esterification of various carboxylic acids with alcohols. nih.govchemrxiv.org This method proceeds through a proton-coupled electron transfer (PCET) mechanism.
The proposed reaction would involve the irradiation of a mixture of [1,1'-biphenyl]-4-carboxylic acid, 4-hydroxyacetophenone, and a catalytic amount of a suitable photosensitizer.
[1,1'-biphenyl]-4-carboxylic acid + 4-hydroxyacetophenone --(Visible Light, Photosensitizer)--> this compound
The applicability of this specific photochemical method to the synthesis of this compound would require experimental validation. However, the existing literature on photo-induced esterifications provides a foundation for exploring this synthetic strategy.
Table 2: Potential Conditions for Photochemical Esterification
| Parameter | Proposed Conditions |
| Light Source | Visible Light (e.g., Blue LEDs) |
| Photosensitizer | Eosin Y or other organic dyes |
| Solvent | Acetonitrile or other suitable polar aprotic solvents |
| Temperature | Room Temperature |
| Reaction Time | Several hours |
It is important to note that direct photochemical synthesis of this specific ester has not been extensively reported, and this section outlines a potential application of known photochemical principles to the target molecule. Further research would be necessary to optimize reaction conditions and evaluate the efficiency of this approach.
Mechanistic and Kinetic Investigations of 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate Formation
Detailed Mechanistic Pathways of Esterification and Transesterification Reactions
The synthesis of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE can be achieved through several synthetic routes, primarily involving esterification or transesterification reactions.
Esterification:
A common method for the formation of this ester is the Fischer-Speier esterification, which involves the reaction of [1,1'-biphenyl]-4-carboxylic acid with 4-acetylphenol in the presence of an acid catalyst. The mechanism of this reaction is a multi-step process:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, typically a strong mineral acid like sulfuric acid, to form a resonance-stabilized cation. This protonation activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 4-acetylphenol attacks the activated carbonyl carbon of the protonated [1,1'-biphenyl]-4-carboxylic acid. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule.
Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
Another esterification route involves the reaction of an activated form of [1,1'-biphenyl]-4-carboxylic acid, such as an acyl chloride ([1,1'-biphenyl]-4-carbonyl chloride), with 4-acetylphenol. This reaction is generally faster and not reversible. The mechanism involves the nucleophilic attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl produced.
Transesterification:
Transesterification offers an alternative pathway where an existing ester of [1,1'-biphenyl]-4-carboxylic acid (e.g., methyl [1,1'-biphenyl]-4-carboxylate) reacts with 4-acetylphenol in the presence of an acid or base catalyst.
Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by 4-acetylphenol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol).
Base-Catalyzed Transesterification: In this case, a strong base deprotonates the 4-acetylphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the leaving alkoxide group yields the desired ester.
Kinetic Studies of Reaction Rates and Influence of Substituent Effects
The rate of formation of this compound is influenced by several factors, including the concentrations of the reactants and catalyst, temperature, and the nature of the solvent. Kinetic studies, while not specifically documented for this exact compound, can be inferred from general principles of esterification kinetics.
Rate = k [ [1,1'-biphenyl]-4-carboxylic acid ] [ 4-acetylphenol ]
The rate constant, k, is dependent on temperature and the catalyst concentration. Increasing the temperature generally increases the reaction rate, as it provides the molecules with sufficient energy to overcome the activation energy barrier. researchgate.net
Influence of Substituent Effects:
The electronic nature of substituents on both the carboxylic acid and the phenol (B47542) can significantly impact the reaction rate.
Substituents on [1,1'-biphenyl]-4-carboxylic acid: Electron-withdrawing groups (EWGs) on the biphenyl (B1667301) rings would increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack and accelerating the reaction. Conversely, electron-donating groups (EDGs) would decrease the electrophilicity and slow down the reaction.
Substituents on 4-acetylphenol: The acetyl group (-COCH3) at the para-position of the phenol is an electron-withdrawing group. This reduces the nucleophilicity of the phenolic oxygen, making it a weaker nucleophile compared to unsubstituted phenol. This effect would be expected to decrease the rate of esterification. If other substituents were present on the phenol ring, EDGs would increase the nucleophilicity of the hydroxyl group and increase the reaction rate, while additional EWGs would further decrease it.
The following interactive table illustrates the hypothetical effect of substituents on the relative reaction rates for the formation of analogs of this compound.
| Substituent on Biphenyl Carboxylic Acid (para-position of the second ring) | Substituent on Phenol (ortho- to -OH) | Expected Relative Rate |
| -NO₂ (EWG) | -OCH₃ (EDG) | Very High |
| -Cl (EWG) | -H | High |
| -H | -H | Moderate |
| -CH₃ (EDG) | -NO₂ (EWG) | Low |
| -OCH₃ (EDG) | -CN (EWG) | Very Low |
This table presents expected qualitative trends based on electronic effects and is not based on experimental data for the specific compounds.
Thermodynamic and Kinetic Control in Synthetic Routes
The concepts of thermodynamic and kinetic control are pertinent when multiple reaction pathways can lead to different products. In the context of synthesizing this compound, this could be relevant if there are possibilities for side reactions, such as reaction at the acetyl group's carbonyl or ortho-acylation of the phenol.
Kinetic Control: At lower temperatures, the reaction is likely under kinetic control, meaning the major product formed is the one that is formed the fastest (i.e., has the lowest activation energy). For the esterification of 4-acetylphenol, the formation of the ester at the phenolic hydroxyl group is expected to be the kinetically favored product due to the higher reactivity of the phenol.
Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, where the major product is the most stable one. Given that the ester linkage is generally stable, the desired product, this compound, is likely to be the thermodynamically favored product as well. Reversibility of the reaction, as seen in Fischer esterification, allows for the eventual formation of the most stable product. researchgate.netnih.gov
In practice, for the synthesis of this specific ester, the reaction conditions are typically chosen to favor the formation of the desired product, and issues of regioselectivity are less common when a highly reactive acyl chloride is used, as this reaction is generally irreversible and proceeds rapidly at the most nucleophilic site.
Transition State Analysis and Reaction Coordinate Mapping
The transition state in the rate-determining step of the acid-catalyzed esterification is the formation of the tetrahedral intermediate. A reaction coordinate diagram would illustrate the energy changes as the reactants are converted to products.
The activation energy (Ea) for the reaction is the difference in energy between the reactants and the highest energy transition state. The structure of the transition state would involve a partial bond formation between the phenolic oxygen and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³. The presence of electron-withdrawing or electron-donating groups would affect the stability of this transition state, thereby influencing the activation energy and the reaction rate. For instance, an EWG on the carboxylic acid would stabilize the developing negative charge on the carbonyl oxygen in the transition state, lowering the activation energy.
Theoretical and Computational Chemistry Studies of 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE. These calculations provide a detailed picture of the molecule's electronic landscape, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that offers insights into the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.govnih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. For molecules with extensive π-conjugated systems, such as this compound, the HOMO and LUMO are typically delocalized over the aromatic rings and the carboxylate group. This delocalization is a key factor in determining the molecule's electronic and optical properties.
Theoretical studies on similar biphenyl (B1667301) carboxylate derivatives have shown that DFT calculations, often using the B3LYP functional with various basis sets, can accurately predict the energies of these frontier orbitals. nih.govnih.gov The calculated HOMO and LUMO energies can also be used to determine other important electronic properties, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.
| Parameter | Description | Typical Calculated Value (eV) for similar compounds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 nih.govnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 nih.govnih.gov |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 4.5 nih.govnih.gov |
Conformational Analysis and Potential Energy Surfaces of Biphenyl Rotation and Ester Linkage
A planar conformation, where the dihedral angle is 0°, would maximize π-conjugation but is sterically hindered by the ortho-hydrogens on the adjacent rings. Conversely, a perpendicular conformation (90° dihedral angle) minimizes steric repulsion but eliminates π-conjugation. Consequently, the molecule adopts a twisted conformation in its ground state, representing a balance between these two opposing effects. ic.ac.uk
Theoretical studies on biphenyl and its derivatives have shown that the potential energy surface for this rotation exhibits minima at non-planar conformations and energy barriers at the planar and perpendicular arrangements. ic.ac.uk The height of these barriers can be influenced by substituents on the phenyl rings and the surrounding environment. Similarly, the ester linkage has preferred conformations, typically anti-periplanar, to minimize steric hindrance. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in condensed phases, such as liquids or solids. biointerfaceresearch.comnih.gov For this compound, MD simulations can provide valuable insights into the nature and strength of intermolecular interactions that govern its packing in a crystal lattice or its behavior in a solution.
These simulations model the movement of atoms over time by solving Newton's equations of motion. By analyzing the trajectories of the molecules, it is possible to identify and characterize various non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions play a critical role in determining the material's bulk properties, such as its melting point, solubility, and mechanical strength. biointerfaceresearch.com
Prediction of Spectroscopic Signatures and Vibrational Assignments based on Theoretical Models
Theoretical calculations, particularly DFT, can be used to predict the vibrational spectra (infrared and Raman) of this compound. nih.govuomphysics.net By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding normal modes.
These predicted spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions. The calculations can also help to understand how the vibrational modes are affected by the molecule's conformation and intermolecular interactions. The accuracy of the predicted frequencies can be improved by using scaling factors to account for the approximations inherent in the theoretical methods.
The theoretical prediction of spectroscopic signatures is a valuable tool for characterizing the molecule and for identifying its presence in various samples.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govacadpubl.eu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis can be used to quantify the extent of π-conjugation across the biphenyl system and the ester group. It can also identify and quantify the stabilizing effects of hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. acadpubl.eu
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govssrn.com The MESP is calculated from the molecule's electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.
For this compound, the MESP surface would show regions of negative potential (typically colored in shades of red and yellow) and regions of positive potential (usually depicted in blue). The negative regions are associated with high electron density, such as around the oxygen atoms of the acetyl and carboxylate groups, and are susceptible to electrophilic attack. nih.gov The positive regions, on the other hand, are associated with lower electron density, such as around the hydrogen atoms, and are prone to nucleophilic attack. ssrn.com The MESP surface provides a clear and intuitive picture of the molecule's electrostatic properties and its potential for intermolecular interactions. nih.gov
Nonlinear Optical (NLO) Property Prediction and Investigation (if applicable)
Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties. nih.govmdpi.com These materials have the ability to alter the properties of light passing through them, which is a key feature for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.netresearchgate.netbohrium.com
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) and acetylphenyl groups, as well as the methyl protons of the acetyl group. Based on data for the constituent fragments, 4-acetylbiphenyl (B160227) and methyl [1,1'-biphenyl]-4-carboxylate, the anticipated chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons on the biphenyl system and the acetylphenyl ring will likely appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the acetyl group are expected to be the most upfield, appearing as a sharp singlet around δ 2.6 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbonyl carbons of the ester and ketone functionalities are expected to resonate at the downfield end of the spectrum (typically δ 165-200 ppm). The aromatic carbons will produce a series of signals in the δ 120-150 ppm range. The methyl carbon of the acetyl group will appear at a significantly higher field.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying long-range correlations, for instance, between the carbonyl carbons and protons on the aromatic rings, confirming the connectivity of the ester linkage.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~ 2.6 | Singlet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets/Doublets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl (CH₃) | ~ 27 |
| Aromatic Carbons | 120 - 150 |
| Ester Carbonyl (C=O) | ~ 165 |
| Ketone Carbonyl (C=O) | ~ 197 |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. These are anticipated in the region of 1670-1730 cm⁻¹. The C=O stretch of the aryl ketone is typically found around 1670-1690 cm⁻¹, while the ester C=O stretch is expected at a higher frequency, around 1710-1730 cm⁻¹. acs.org The spectrum will also feature characteristic absorptions for C-O stretching of the ester group (around 1270-1300 cm⁻¹ and 1100-1120 cm⁻¹) and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching bands will be observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for studying the biphenyl backbone. The carbonyl stretching vibrations are also Raman active and can provide conformational insights.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Ester C=O Stretch | 1710 - 1730 | Strong |
| Ketone C=O Stretch | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Ester C-O Stretch | 1270 - 1300 | Strong |
Mass Spectrometry (EI-MS, ESI-MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): Under EI-MS conditions, this compound would be expected to show a clear molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the ester bond, leading to the formation of ions corresponding to the 4-acetylphenoxyl radical and the biphenyl-4-carbonyl cation, or their respective radical cations. Further fragmentation of the biphenyl moiety could also be observed.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight with high accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of π-conjugation. The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region due to π-π* transitions within the aromatic rings and the carbonyl groups. The biphenyl chromophore itself exhibits a strong absorption band. The presence of the acetyl and carboxylate groups as substituents on the aromatic rings will influence the position and intensity of these absorption maxima. The extended conjugation across the biphenyl system is expected to result in a bathochromic (red) shift of the absorption bands compared to simpler, non-conjugated aromatic systems.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives considered)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule and therefore will not exhibit a CD or ORD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, then these techniques would be essential for determining the enantiomeric purity and assigning the absolute configuration of the chiral centers.
Derivatization and Functionalization Strategies for 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate
Chemical Transformations of the Acetyl Moiety
The acetyl group presents a reactive site amenable to several transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions like the Wittig reaction.
Reduction: The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)phenyl [1,1'-biphenyl]-4-carboxylate. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) provides a mild and effective method for this reduction. While esters can sometimes be reduced by sodium borohydride, particularly in the presence of neighboring activating groups, the ketone is significantly more reactive and can be selectively reduced under controlled conditions. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group.
Oxidation: While less common for simple ketones, the acetyl group can be a site for oxidative cleavage under harsh conditions. However, a more synthetically useful oxidation involves the transformation of the methyl group of the acetyl moiety. For instance, oxidation of related aryl methyl ketones can lead to the formation of α-keto acids. Specific to biphenyl (B1667301) systems, metabolic oxidation of an ethynyl (B1212043) group at the 4-position has been shown to yield biphenyl-4-ylacetic acid, indicating that oxidative pathways can target substituents on the biphenyl core. nih.gov
Wittig Reactions: The Wittig reaction provides a powerful method for converting the carbonyl of the acetyl group into an alkene. masterorganicchemistry.comudel.edu This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which can be prepared from an appropriate alkyl halide and triphenylphosphine (B44618). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide. udel.edu The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide used. organic-chemistry.org This strategy allows for the introduction of a wide variety of substituted vinyl groups, significantly expanding the structural diversity of derivatives. The Wittig reaction is generally compatible with the ester functionality present in the molecule.
Table 1: Summary of Chemical Transformations of the Acetyl Moiety
| Transformation | Reagents and Conditions | Product |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 4-(1-hydroxyethyl)phenyl [1,1'-biphenyl]-4-carboxylate |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, under harsh conditions) | Potential for benzoic acid derivative formation |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) in an appropriate solvent | 4-(1-phenylethenyl)phenyl [1,1'-biphenyl]-4-carboxylate derivative |
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System
The two phenyl rings of the biphenyl system are susceptible to electrophilic aromatic substitution, while nucleophilic aromatic substitution is less common but can occur under specific conditions.
Electrophilic Aromatic Substitution: The biphenyl system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. youtube.commasterorganicchemistry.commsu.edu The position of substitution is directed by the existing substituents. The acetylphenyl group is an electron-withdrawing group and therefore a meta-director for its own ring. However, the biphenyl-4-carboxylate moiety as a whole will influence the reactivity and regioselectivity of the second phenyl ring. The biphenyl moiety itself generally directs incoming electrophiles to the ortho and para positions. youtube.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the positions ortho or para to the point of attachment of the other ring.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the biphenyl rings is generally challenging due to the electron-rich nature of the aromatic system. However, it can be facilitated if the ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a suitable leaving group (like a halogen). In the absence of such activating groups and a leaving group, direct nucleophilic substitution on the biphenyl core of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE is unlikely.
Table 2: Potential Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitrated biphenyl derivative |
| Electrophilic Halogenation | Br₂, FeBr₃ | Brominated biphenyl derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylated biphenyl derivative |
Hydrolysis and Transesterification Reactions for Ester Cleavage and Exchange
The ester linkage is a key functional group that can be readily cleaved or modified through hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (biphenyl-4-carboxylic acid) and phenol (B47542) (4-hydroxyacetophenone) under either acidic or basic conditions. masterorganicchemistry.comyoutube.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis is an equilibrium process and requires the use of excess water to drive the reaction to completion. universityofgalway.ieresearchgate.netnih.gov Interestingly, enzymatic hydrolysis using lipases has been shown to be effective for the chemoselective hydrolysis of biphenyl esters, offering a milder and potentially more selective alternative to chemical methods. nih.gov
Transesterification: Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. organic-chemistry.org This reaction can be catalyzed by either acids or bases. For example, treating this compound with a different alcohol in the presence of an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) or a base catalyst (like sodium alkoxide) would result in the formation of a new ester of biphenyl-4-carboxylic acid. dntb.gov.ua This allows for the introduction of a variety of different ester groups, which can be used to modulate properties such as solubility and bioavailability.
Table 3: Ester Cleavage and Exchange Reactions
| Reaction | Reagents and Conditions | Products |
| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Biphenyl-4-carboxylic acid and 4-hydroxyacetophenone |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | Biphenyl-4-carboxylic acid and 4-hydroxyacetophenone |
| Transesterification | R'OH, Acid or Base Catalyst | This compound and a new ester |
Synthesis of Structural Analogs for Structure-Property Relationship Studies
The synthesis of structural analogs is crucial for understanding structure-property relationships. This can be achieved by modifying the core biphenyl structure, the acetylphenyl moiety, or the ester linkage.
A common and powerful method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For instance, analogs of this compound with different substituents on the biphenyl rings can be synthesized by coupling a substituted phenylboronic acid with a substituted aryl halide. ajgreenchem.comresearchgate.net
Varied Alkyl Chains: To study the effect of the acetyl group, analogs with different alkyl chains can be prepared. For example, Friedel-Crafts acylation of a suitable biphenyl precursor with different acyl chlorides can introduce longer or branched alkyl ketone chains. Subsequent reduction of these ketones can yield a series of analogs with varied alkyl substituents.
Table 4: Strategies for the Synthesis of Structural Analogs
| Modification | Synthetic Approach | Example Starting Materials |
| Varied Alkyl Chains | Friedel-Crafts Acylation | Biphenyl, various acyl chlorides (e.g., propanoyl chloride) |
| Different Aryl Substituents | Suzuki-Miyaura Cross-Coupling | Substituted phenylboronic acids and substituted aryl halides |
Applications in Advanced Materials Science
Integration of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE in Liquid Crystalline Materials
No studies were found that describe the synthesis or investigation of this compound for its liquid crystalline properties.
Role as a Mesogenic Core or Terminal Group in Liquid Crystal Design
There is no available data on the role of this specific compound as a mesogenic core or terminal group in liquid crystal design.
Studies of Phase Behavior and Molecular Organization
No literature exists detailing the phase behavior or molecular organization of this compound.
Influence on Nematic and Smectic Phases
The influence of this compound on nematic and smectic phases has not been reported.
Utilization as a Monomer or Cross-linker in Polymer Synthesis
There is no evidence in the scientific literature of this compound being utilized as a monomer or cross-linker in polymer synthesis.
Exploration in Organic Optoelectronic Materials (e.g., as a component in organic light-emitting diodes, organic photovoltaics)
No research has been published on the exploration of this compound in organic optoelectronic materials.
Self-Assembly and Supramolecular Chemistry of Biphenyl (B1667301) Ester Derivatives
While the self-assembly of biphenyl ester derivatives is a field of study, no specific research on the supramolecular chemistry of this compound is available.
Development of Crystalline Molecular Frameworks and Coordination Polymers
A comprehensive review of scientific literature reveals no specific studies detailing the use of This compound as a primary or secondary ligand in the synthesis of crystalline molecular frameworks or coordination polymers. Research in this area of materials science extensively documents the use of various biphenyl-dicarboxylate and related aromatic carboxylate linkers to construct metal-organic frameworks (MOFs) and other coordination polymers. However, the specific application of the acetyl-functionalized derivative, this compound, in this context is not reported in the available literature.
The field of crystal engineering relies on the selection of organic ligands with specific functionalities to direct the assembly of metal ions into predictable and functional crystalline architectures. While the biphenyl-4-carboxylate scaffold is a common structural motif in the design of such ligands, the introduction of an acetylphenyl group as an ester modification appears to be unexplored for the purpose of creating extended crystalline networks.
Existing research on related compounds, such as various biphenyl-dicarboxylic acids, has led to the development of a wide array of coordination polymers with diverse structural topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These materials often exhibit interesting properties, such as porosity, catalytic activity, and luminescence, which are highly dependent on the geometry of the organic linker and the coordination environment of the metal centers.
Despite the lack of direct research on the title compound's application in this area, its molecular structure suggests potential as a ligand. The carboxylate group could coordinate with metal centers, while the acetyl group might offer a site for post-synthetic modification or influence the packing of the resulting framework through non-covalent interactions. However, without experimental data, any such potential remains speculative.
Further investigation would be required to synthesize and characterize coordination polymers or crystalline molecular frameworks using this compound to determine its viability and the properties of any resulting materials.
Green Chemistry Principles in the Synthesis and Application of 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate
Development of Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.
Solvent-Free Synthesis: A significant advancement in the synthesis of biphenyl (B1667301) derivatives is the development of solvent-free reaction conditions, particularly for the Suzuki-Miyaura cross-coupling step. Research has demonstrated the feasibility of conducting this reaction by grinding the reactants together in the presence of a palladium catalyst, thereby completely eliminating the need for a solvent. This approach not only prevents pollution but also simplifies the purification process and can lead to higher yields.
Environmentally Benign Solvents: When a solvent is necessary, green chemistry promotes the use of environmentally benign options. For the synthesis of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE, several greener alternatives to conventional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) have been explored.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal choice for green synthesis. The Suzuki-Miyaura coupling has been successfully performed in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the reaction between the organic substrates and the water-soluble catalyst.
Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, have low toxicity, and possess negligible vapor pressure. They can act as both the solvent and, in some cases, the catalyst for chemical reactions. For the esterification step in the synthesis of this compound, a DES could be formed from choline (B1196258) chloride and the carboxylic acid reactant itself, creating a self-contained reaction medium. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Imidazolium-based ionic liquids have been shown to be effective solvents for Suzuki-Miyaura coupling reactions, often leading to enhanced reaction rates and easy recycling of the catalyst-solvent system. nih.govresearchgate.net
| Solvent System | Advantages | Disadvantages |
|---|---|---|
| Solvent-Free | No solvent waste, simplified workup, potentially higher yields. | Limited to solid-state reactions, potential for localized heating. |
| Water | Non-toxic, non-flammable, abundant, and inexpensive. | Poor solubility of many organic reactants, may require a phase-transfer catalyst. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low vapor pressure, can act as a catalyst. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov | Can be viscous, purification of the product can be challenging. |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, good solvating power, potential for catalyst recycling. nih.govresearchgate.net | Higher cost, potential toxicity and biodegradability concerns for some ILs. |
Implementation of Catalyst-Free or Recyclable Catalytic Systems
While completely catalyst-free reactions are the ideal, they are often not practical for complex organic syntheses. Therefore, the focus is on developing highly efficient and recyclable catalytic systems to minimize waste and cost.
Recyclable Catalysts for Suzuki-Miyaura Coupling: The palladium catalyst used in the Suzuki-Miyaura reaction is a major cost factor and a potential source of heavy metal contamination. To address this, significant research has been dedicated to immobilizing the palladium catalyst on a solid support, which allows for easy separation from the reaction mixture and subsequent reuse.
Magnetic Nanoparticles: Palladium catalysts supported on magnetic nanoparticles (e.g., Fe3O4) offer a convenient method for catalyst recovery. After the reaction, the catalyst can be easily separated using an external magnet and reused for multiple reaction cycles with minimal loss of activity. researchgate.net
Polymer-Supported Catalysts: Anchoring the palladium catalyst to a polymer backbone is another effective strategy for creating a recyclable system. These catalysts can be filtered off at the end of the reaction.
Fullerene-Supported Nanocatalysts: Water-soluble fullerene-supported palladium chloride nanocatalysts have demonstrated high efficiency for Suzuki-Miyaura cross-coupling reactions in aqueous media at room temperature. researchgate.net
Recyclable Catalysts for Esterification: The esterification step is typically acid-catalyzed. Traditional homogeneous acid catalysts like sulfuric acid are corrosive and difficult to separate from the product.
Solid Acid Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or supported metal oxides (e.g., iron oxide nanoparticles on silica), provides a greener alternative. nih.gov These catalysts are easily filtered and can be reused multiple times, reducing waste and simplifying the purification process.
| Catalytic System | Key Features | Recyclability |
|---|---|---|
| Homogeneous Pd Catalyst | High activity and selectivity. | Difficult to recover and reuse. |
| Pd on Magnetic Nanoparticles | Easy separation with a magnet, good recyclability. researchgate.net | Potential for leaching of the metal. |
| Polymer-Supported Pd Catalyst | Easy separation by filtration, good stability. | Can have lower activity than homogeneous catalysts. |
| Fullerene-Supported Pd Nanocatalyst | High activity in water at room temperature. researchgate.net | Synthesis of the support can be complex. |
| Homogeneous Acid Catalyst | High catalytic activity. | Corrosive, difficult to separate, generates acidic waste. |
| Solid Acid Catalysts | Non-corrosive, easy separation, reusable. nih.gov | May have lower activity than homogeneous catalysts. |
Maximizing Atom Economy and Minimizing Waste Generation
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. google.com A higher atom economy signifies a greener process with less waste generation.
The theoretical synthesis of this compound can be analyzed for its atom economy.
Step 1: Suzuki-Miyaura Cross-Coupling
Reactants: 4-bromobenzoic acid (C7H5BrO2, MW: 201.02 g/mol ) + (4-acetylphenyl)boronic acid (C8H9BO3, MW: 163.97 g/mol )
Desired Product: 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid (C15H12O3, MW: 240.26 g/mol )
By-products: Boric acid (H3BO3, MW: 61.83 g/mol ) + HBr (MW: 80.91 g/mol ) (assuming a base like NaOH is used to neutralize the acid)
Atom Economy Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
% Atom Economy = [240.26 / (201.02 + 163.97)] x 100 = 65.8%
Step 2: Fischer Esterification
Reactants: 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid (C15H12O3, MW: 240.26 g/mol ) + 4-hydroxyacetophenone (C8H8O2, MW: 136.15 g/mol )
Desired Product: this compound (C23H18O4, MW: 358.39 g/mol )
By-product: Water (H2O, MW: 18.02 g/mol )
Atom Economy Calculation:
% Atom Economy = [358.39 / (240.26 + 136.15)] x 100 = 95.2%
Waste Minimization: Beyond atom economy, waste minimization in the synthesis of this compound can be achieved through:
Recycling of solvents and catalysts: As discussed in the previous sections, the use of recyclable solvents and catalysts is crucial.
Process optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of side products.
Use of renewable feedstocks: While not yet fully realized for this specific molecule, the long-term goal of green chemistry is to utilize renewable starting materials derived from biomass.
Energy Efficient Synthetic Pathways
Reducing energy consumption is a key aspect of green chemistry, as it lowers both the environmental footprint and the production cost.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. The Suzuki-Miyaura coupling, in particular, has been shown to be highly amenable to microwave-assisted synthesis, often resulting in higher yields and cleaner reactions. researchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. For the synthesis of this compound, a flow chemistry setup could integrate the Suzuki-Miyaura coupling and esterification steps into a continuous process, potentially with in-line purification. This would not only improve energy efficiency but also allow for easier scale-up of the production.
| Synthetic Method | Typical Reaction Time | Energy Consumption | Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | High | Well-established, simple setup. |
| Microwave-Assisted Synthesis | Minutes | Low | Rapid heating, shorter reaction times, often higher yields. researchgate.net |
| Flow Chemistry | Continuous | Potentially lower per unit of product | Precise control, enhanced safety, easy scale-up. |
Emerging Research Directions and Future Prospects for 4 Acetylphenyl 1,1 Biphenyl 4 Carboxylate
Exploration of Novel and Unconventional Synthetic Routes
The conventional synthesis of 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE typically involves a multi-step process, beginning with the formation of the biphenyl (B1667301) backbone, followed by functionalization and esterification. While effective, these traditional methods often face challenges related to yield, purity, and environmental impact. Consequently, researchers are actively investigating innovative and unconventional synthetic strategies to overcome these limitations.
One promising approach involves the use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure with high efficiency and selectivity. Recent advancements in catalyst design, including the development of highly active phosphine (B1218219) ligands, are enabling these reactions to be performed under milder conditions and with a broader range of substrates.
Beyond traditional catalysis, biomimetic and biocatalytic methods are gaining traction as environmentally benign alternatives. For instance, the use of iron(III)-catalyzed oxidative coupling of phenolic precursors offers a greener route to the biphenyl scaffold. wikipedia.org Furthermore, lipase-catalyzed esterification and hydrolysis are being explored for their high chemoselectivity in producing unsymmetric biphenyl esters, which could be adapted for the synthesis of the target molecule. wikipedia.org This enzymatic approach operates under mild conditions and reduces the reliance on hazardous reagents.
Flow chemistry represents another frontier in the synthesis of complex organic molecules. The continuous nature of flow reactors allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The synthesis of biphenyl-containing motifs has been successfully demonstrated in flow systems, suggesting a viable pathway for the continuous production of this compound and its derivatives. acs.org
An unconventional, low-temperature, gas-phase synthesis of biphenyl derivatives has also been reported, utilizing a phenylethynyl addition–cyclization–aromatization mechanism. researchgate.netacs.orgnih.gov While not yet applied to this specific molecule, this method highlights the potential for developing entirely new synthetic paradigms.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Advanced Pd-Catalysis | High efficiency, selectivity, and functional group tolerance. | Optimization of existing routes for higher yields and purity. |
| Biocatalysis (e.g., Lipases) | Environmentally friendly, high chemoselectivity, mild conditions. wikipedia.org | Green synthesis of the ester linkage and potential for chiral derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. acs.org | Continuous and efficient large-scale production. |
| Unconventional Gas-Phase Synthesis | Low-temperature, novel reaction mechanism. researchgate.netacs.orgnih.gov | Fundamentally new synthetic pathways to the core structure. |
Advanced Computational Design of Functionalized Derivatives for Specific Material Properties
The inherent versatility of the this compound structure makes it an excellent candidate for computational design and in silico screening of novel derivatives with tailored material properties. By systematically modifying the functional groups on the biphenyl rings, researchers can predict and optimize characteristics relevant to a wide range of applications, from liquid crystals to nonlinear optics.
Density Functional Theory (DFT) is a powerful tool for investigating the electronic and structural properties of molecules. DFT calculations can be employed to predict how the introduction of different substituent groups, such as electron-donating or electron-withdrawing moieties, will affect the electronic properties, dipole moment, and polarizability of the molecule. wikipedia.orgrsc.org This information is crucial for designing derivatives with specific liquid crystalline phases or enhanced nonlinear optical responses. wikipedia.org For instance, DFT studies on substituted biphenyls have been used to benchmark the accuracy of different functionals in predicting torsional barriers, which is a key parameter influencing the conformational flexibility and ultimately the material properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to correlate molecular descriptors with observed activities or properties. researchgate.netacs.org By developing QSAR/QSPR models for a series of biphenyl esters, it is possible to identify the key structural features that govern a desired property, such as a specific mesophase behavior or a high clearing point in liquid crystal applications. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation.
Molecular modeling and simulation techniques are particularly valuable for understanding the intermolecular interactions that govern the self-assembly of these molecules into ordered phases. By simulating the behavior of ensembles of functionalized derivatives, researchers can gain insights into the formation of liquid crystalline mesophases and predict how changes in molecular structure will influence the stability and properties of these phases. acs.org
| Computational Method | Application in Derivative Design | Predicted Properties |
| Density Functional Theory (DFT) | Predicting the effect of substituents on molecular properties. wikipedia.orgrsc.org | Electronic structure, dipole moment, polarizability, torsional barriers. wikipedia.orgnih.govnih.gov |
| QSAR/QSPR | Correlating molecular structure with material properties. researchgate.netacs.org | Liquid crystal phase behavior, clearing points, biological activity. |
| Molecular Dynamics (MD) | Simulating the self-assembly and bulk behavior of molecules. | Mesophase formation, intermolecular interactions, macroscopic properties. |
Integration into Multi-Component Systems for Synergistic Effects
The unique molecular architecture of this compound makes it an excellent component for creating multi-component systems where synergistic effects can lead to enhanced performance and novel functionalities. The interplay between its rigid core, polar acetyl group, and ester linkage allows for a wide range of intermolecular interactions, which can be harnessed in various material formulations.
In the realm of liquid crystals , biphenyl derivatives are frequently used as components in mixtures to achieve specific properties such as a broad nematic range, high birefringence, and low viscosity. researchgate.netacs.orgnih.gov The introduction of this compound into a liquid crystal mixture could significantly influence the mesophase behavior and electro-optical properties due to its polarity and shape anisotropy. The acetyl group, in particular, can introduce specific intermolecular interactions that could lead to the formation of novel liquid crystalline phases or enhance the stability of existing ones. Blending different liquid crystals, including those with biphenyl moieties, has been shown to be an effective strategy for creating materials with desirable characteristics, such as room-temperature luminescence. wikipedia.orgacs.org
The formation of co-crystals is another exciting avenue for exploring the synergistic effects of this molecule. The carboxylic acid precursor, 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid, can form hydrogen-bonded synthons with other molecules, leading to the formation of co-crystals with tailored physical properties, such as improved solubility or thermal stability. ucsd.edumdpi.comresearchgate.netresearchgate.net The ester itself can participate in various non-covalent interactions, including π-π stacking and dipole-dipole interactions, making it a promising candidate for co-crystallization with other organic molecules.
Guest-host chemistry also presents opportunities for integrating this molecule into larger supramolecular assemblies. The biphenyl core can act as a guest that fits into the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. rsc.orgnih.govnih.govresearchgate.net This encapsulation can modify the photophysical properties of the molecule or be used to control its release in a specific environment.
| Multi-Component System | Potential Synergistic Effects | Key Interactions |
| Liquid Crystal Mixtures | Modified mesophase behavior, enhanced electro-optical properties, room-temperature luminescence. wikipedia.orgacs.orgresearchgate.netacs.orgnih.gov | Dipole-dipole interactions, shape anisotropy. |
| Co-crystals | Improved solubility, thermal stability, and other physical properties. ucsd.edumdpi.comresearchgate.netresearchgate.net | Hydrogen bonding, π-π stacking. |
| Polymer Blends | Enhanced mechanical strength, thermal stability, and miscibility. researchgate.netamanote.com | Interfacial adhesion, specific intermolecular interactions. |
| Guest-Host Systems | Modified photophysical properties, controlled release. rsc.orgnih.govnih.govresearchgate.net | Encapsulation within a host molecule's cavity. |
Development of Hybrid Organic-Inorganic Materials Incorporating Biphenyl Esters
The convergence of organic and inorganic chemistry has led to the development of hybrid materials that combine the desirable properties of both classes of materials. This compound, with its versatile functional groups, is an excellent candidate for incorporation into such hybrid systems, opening up possibilities for new materials with enhanced performance and novel functionalities.
One of the most promising areas is the development of functionalized nanoparticles . The carboxylate group of the molecule can serve as an anchor to bind to the surface of metal oxide nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂). acs.orgnih.govnih.govucsd.eduresearchgate.net This surface modification can impart new properties to the nanoparticles, for example, creating a hydrophobic coating that improves their dispersibility in organic matrices. acs.orgnih.govnih.govresearchgate.net The biphenyl moiety can also be used to tailor the interfacial interactions between the nanoparticles and a surrounding polymer matrix, leading to improved mechanical properties in nanocomposites.
Another exciting avenue is the use of the corresponding dicarboxylic acid as a linker in the synthesis of Metal-Organic Frameworks (MOFs) . wikipedia.orgacs.orgrsc.orgmdpi.comresearchgate.net MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The geometry and functionality of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. The rigid biphenyl core of the linker derived from our target molecule can lead to the formation of robust frameworks with high thermal and chemical stability. The acetyl group can be further functionalized post-synthesis to introduce new catalytic sites or to tune the adsorption properties of the MOF.
The sol-gel process provides a versatile method for preparing hybrid organic-inorganic materials. researchgate.netmdpi.commdpi.comnweurope.eu By co-condensing a silicon alkoxide precursor with a silane-functionalized derivative of this compound, it is possible to create a hybrid silica network where the organic moiety is covalently bonded to the inorganic matrix. These materials can exhibit a unique combination of properties, such as optical transparency, mechanical strength, and tailored surface chemistry.
| Hybrid Material Type | Role of Biphenyl Ester | Potential Applications |
| Functionalized Nanoparticles | Surface modifier to control hydrophobicity and interfacial interactions. acs.orgnih.govnih.govucsd.eduresearchgate.net | Nanocomposites, coatings, drug delivery. |
| Metal-Organic Frameworks (MOFs) | Organic linker to form robust and functional porous frameworks. wikipedia.orgacs.orgrsc.orgmdpi.comresearchgate.net | Gas storage and separation, catalysis, sensing. |
| Sol-Gel Materials | Covalently incorporated organic component in a hybrid network. researchgate.netmdpi.commdpi.comnweurope.eu | Optical materials, protective coatings, sensors. |
Q & A
Q. What are the common synthetic methodologies for preparing 4-acetylphenyl [1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between biphenyl carboxylate derivatives and acetylated phenyl groups. A key method includes Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to assemble the biphenyl core, followed by esterification or acylation steps . Optimization involves:
- Temperature control : Maintaining 80–110°C to balance reactivity and side-product formation.
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ or similar catalysts.
- Solvent selection : Toluene or THF for solubility and stability of intermediates.
Continuous flow reactors are recommended for improved mixing and heat transfer, reducing by-products (e.g., di- or tri-substituted derivatives) .
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl connectivity and ester/acetyl group placement.
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursors) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly if chiral centers are present .
- Elemental analysis : Validate molecular formula (C₂₁H₁₆O₃) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity changes at 10–100 μM concentrations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling?
The biphenyl core is formed via oxidative addition of aryl halides to Pd(0), followed by transmetallation with boronic acids and reductive elimination to yield the coupled product . Key factors:
- Electronic effects : Electron-withdrawing groups (e.g., acetyl) accelerate oxidative addition but may hinder transmetallation.
- Steric hindrance : Substituents at the 4-position reduce coupling efficiency by ~20–40% compared to unsubstituted analogs .
Q. How do functional group substitutions influence biological activity?
Comparative studies with analogs (Table 1) reveal:
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Structural analogs : Confirm the compound’s identity via LC-MS to rule out impurities .
- Dose-response curves : Use non-linear regression models to account for threshold effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. Can this compound serve as a bioconjugation scaffold for drug delivery systems?
Yes, the ester and acetyl groups enable:
- Click chemistry : Azide-alkyne cycloaddition for antibody-drug conjugates.
- Prodrug design : Hydrolysis of the ester moiety under physiological conditions releases active carboxylate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
